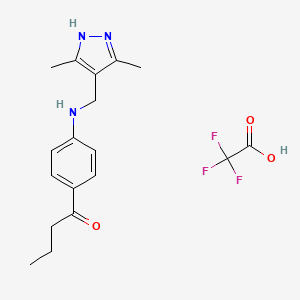
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated benzene compound.
Formation of the Butanone Moiety: The butanone moiety is attached through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
Uniqueness
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H22F3N3O3 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H21N3O.C2HF3O2/c1-4-5-16(20)13-6-8-14(9-7-13)17-10-15-11(2)18-19-12(15)3;3-2(4,5)1(6)7/h6-9,17H,4-5,10H2,1-3H3,(H,18,19);(H,6,7) |
Clave InChI |
RXYHMQTVEUFBNA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(NN=C2C)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


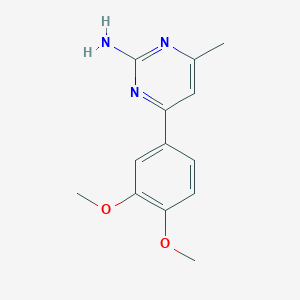
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
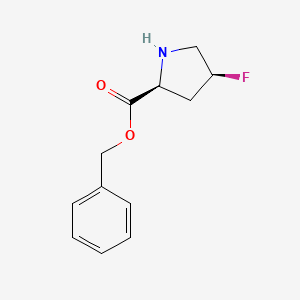
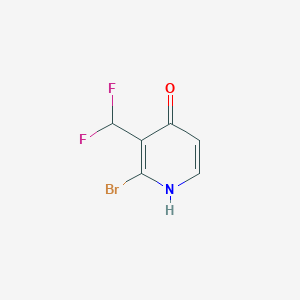

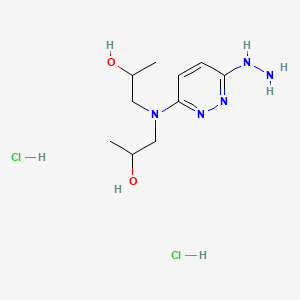
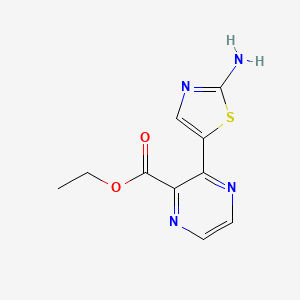
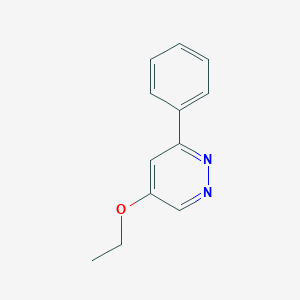
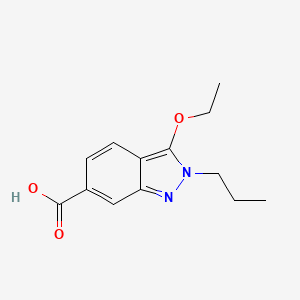
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
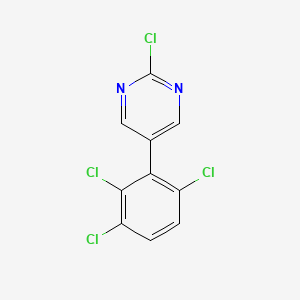
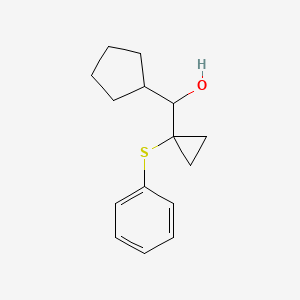
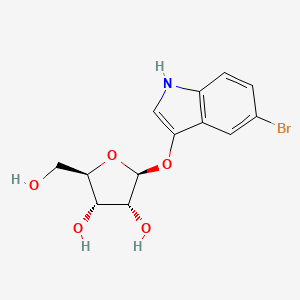
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
